molecular formula C24H29FN4O2 B3816798 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B3816798
M. Wt: 424.5 g/mol
InChI Key: LBJPHPAHAMIKCA-UHFFFAOYSA-N
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Description

1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as JNJ-28583867, is a novel compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. The compound belongs to the class of piperidine-based compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP receptor). The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide may modulate these physiological processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to exhibit potent analgesic effects in various animal models of pain. The compound has also been found to reduce inflammation and hyperalgesia in preclinical studies. Additionally, 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been shown to possess anxiolytic and antidepressant properties, suggesting its potential use in the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages over other compounds in its class. It exhibits high selectivity for the NOP receptor, which reduces the risk of off-target effects. Additionally, the compound has good pharmacokinetic properties, which make it suitable for oral administration. However, 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has some limitations, including its low solubility and stability, which may affect its efficacy in some experimental settings.

Future Directions

For research on 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide include clinical trials to evaluate its safety and efficacy in humans, as well as studies to investigate its potential use in other medical conditions, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is a novel compound that has shown promising pharmacological properties in preclinical studies. The compound exhibits potent analgesic and anti-inflammatory effects and possesses anxiolytic and antidepressant properties. Although further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties, 1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has the potential to be a valuable therapeutic agent for various medical conditions.

Scientific Research Applications

1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. The compound has been found to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. Additionally, it has also been shown to possess anxiolytic and antidepressant properties.

properties

IUPAC Name

1-[1-(2-fluorobenzoyl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FN4O2/c25-22-6-2-1-5-21(22)24(31)29-14-9-20(10-15-29)28-12-7-19(8-13-28)23(30)27-17-18-4-3-11-26-16-18/h1-6,11,16,19-20H,7-10,12-15,17H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJPHPAHAMIKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(2-fluorobenzoyl)-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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